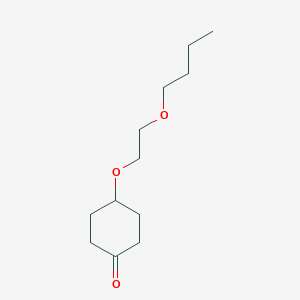

4-(2-Butoxyethoxy)cyclohexan-1-one

Description

Contextualization within Cyclohexanone (B45756) Derivatives Chemistry

Cyclohexanone and its derivatives are a well-established class of organic compounds, with the parent cyclohexanone being a key industrial chemical. wikipedia.orgnih.gov The reactivity of the cyclohexanone ring is largely dictated by the carbonyl (ketone) group, which allows for a wide range of chemical transformations. wikipedia.org The carbon atoms adjacent to the carbonyl group (the α-positions) are particularly reactive and can be involved in reactions such as enolate formation, aldol (B89426) condensations, and alkylations. nih.gov

The presence of a substituent at the 4-position of the cyclohexanone ring, as in the case of 4-(2-Butoxyethoxy)cyclohexan-1-one, can significantly influence the stereochemistry and reactivity of the molecule. This substitution pattern is found in various known bioactive molecules and synthetic intermediates. nih.govnih.gov The synthesis of such substituted cyclohexanones can be achieved through various methods, including the catalytic hydrogenation of corresponding phenols or through multi-step synthetic sequences. google.com The specific butoxyethoxy group in this compound introduces additional chemical properties, such as increased polarity and potential for hydrogen bonding, which can be exploited in further chemical modifications.

Research Significance and Academic Relevance of Ethers and Ketones in Organic Synthesis

The academic and industrial importance of ethers and ketones is immense, as these functional groups are present in a vast array of natural products and synthetic molecules.

Ketones , characterized by a carbonyl group bonded to two carbon atoms, are fundamental building blocks in organic synthesis. nih.gov The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, a reactivity that forms the basis for numerous essential reactions, including Grignard reactions, Wittig reactions, and reductions to form alcohols. nih.gov The acidity of the α-hydrogens allows for the formation of enolates, which are powerful nucleophiles in their own right, enabling the formation of new carbon-carbon bonds. nih.gov

Ethers , which contain an oxygen atom connected to two alkyl or aryl groups, are generally less reactive than ketones. rsc.org This relative stability makes them excellent solvents for a wide range of organic reactions. However, the ether linkage can also participate in specific chemical transformations and can influence the physical properties of a molecule, such as its solubility and boiling point. The butoxyethoxy group in the target molecule is a type of glycol ether, which are known for their surfactant properties and are used in a variety of industrial applications.

The combination of a ketone and an ether in a single molecule, as seen in this compound, creates a bifunctional compound with a rich and varied chemical landscape ripe for exploration.

Interactive Data Table: Predicted Physicochemical Properties

Due to the novelty of this compound, extensive experimental data is not yet available in the public domain. The following table presents predicted physicochemical properties based on the analysis of its constituent functional groups and structurally similar compounds. These values are for estimation purposes and await experimental verification.

| Property | Predicted Value |

| Molecular Formula | C12H22O3 |

| Molecular Weight | 214.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~280-300 °C |

| Density | ~1.0 g/mL |

| Solubility | Sparingly soluble in water, soluble in common organic solvents |

| LogP | ~2.5-3.5 |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-butoxyethoxy)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12/h12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDDRJYPSQHFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Butoxyethoxy Cyclohexan 1 One and Analogues

Established Synthetic Pathways to 4-(2-Butoxyethoxy)cyclohexan-1-one

While specific literature detailing the synthesis of this compound is sparse, established methodologies for analogous 4-substituted cyclohexanones provide a clear and reliable blueprint. A prevalent and industrially scalable approach involves a two-step sequence starting from a corresponding 4-substituted phenol. google.com This process includes the catalytic hydrogenation of the aromatic ring to produce a 4-substituted cyclohexanol (B46403), which is subsequently oxidized to the target cyclohexanone (B45756). google.comowlcation.com

An alternative route begins with a precursor like 4-hydroxycyclohexanone (B83380), which is first etherified to introduce the butoxyethoxy side chain, followed by any necessary deprotection or modification steps. The initial starting material for such a process, 1,4-cyclohexanedione (B43130), is commercially available and can be selectively protected to facilitate monosubstitution. mdpi.com

The key transformations in the primary established pathway are catalytic hydrogenation and alcohol oxidation.

Catalytic Hydrogenation: The conversion of 4-(2-butoxyethoxy)phenol to 4-(2-butoxyethoxy)cyclohexanol involves heterogeneous catalysis, typically with a noble metal catalyst such as Palladium on carbon (Pd/C) or Rhodium on alumina. The mechanism proceeds via the adsorption of the aromatic ring onto the catalyst surface. Hydrogen atoms, also adsorbed on the surface, are then added stepwise to the π-system of the benzene (B151609) ring, leading to its saturation and the formation of the cyclohexane (B81311) ring. The reaction conditions can influence the stereochemistry of the resulting hydroxyl group (cis/trans isomers).

Oxidation of Cyclohexanol: The oxidation of the secondary alcohol, 4-(2-butoxyethoxy)cyclohexanol, to the corresponding ketone is a fundamental organic transformation. A variety of reagents can accomplish this, with mechanisms falling into several classes. For instance, chromium-based oxidants (e.g., PCC, PDC) are effective, though their toxicity is a drawback. A more modern and milder alternative is the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation. In this system, a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) regenerates the active oxoammonium ion from the TEMPO precursor. acs.org The oxoammonium ion is the active species that abstracts a hydride from the alcohol's α-carbon in a concerted or stepwise manner, yielding the ketone, the hydroxylamine, and a proton.

Optimizing the synthesis of 4-substituted cyclohexanones is critical for maximizing product yield and purity while minimizing waste and cost. Key parameters for optimization include the choice of catalyst, solvent, temperature, and oxidant.

In the hydrogenation of substituted phenols, catalyst selection is paramount. While Pd/C is widely used, factors like metal loading, support material (e.g., carbon, alumina), and the presence of additives can significantly impact selectivity towards the desired cyclohexanone by minimizing the formation of the cyclohexanol intermediate. researchgate.net For the subsequent oxidation step, moving from stoichiometric heavy-metal oxidants to catalytic systems improves the environmental profile and simplifies purification. google.com The use of air or oxygen as the terminal oxidant in conjunction with a suitable catalyst system represents a green and cost-effective option. google.com

The table below summarizes optimization variables for the synthesis of 4-substituted cyclohexanones.

| Parameter | Objective | Strategies and Considerations |

| Catalyst (Hydrogenation) | High conversion and selectivity | - Use of Pd/C, Rh/C, or Ru catalysts. researchgate.net - Catalyst promoters (e.g., K, Sn) can enhance selectivity for the ketone. researchgate.net - Optimizing metal loading and support material. |

| Solvent | Improve reaction rate and selectivity | - Inert solvents like cyclohexane are common. researchgate.net - Polar solvents like tert-pentyl alcohol can alter catalyst-substrate interactions and affect selectivity. researchgate.net |

| Temperature & Pressure | Control reaction rate and prevent side reactions | - Lower temperatures generally favor higher selectivity but may require longer reaction times. - Hydrogen pressure needs to be optimized for efficient saturation of the aromatic ring. |

| Oxidant (Oxidation) | High yield, selectivity, and green profile | - Move from stoichiometric Cr(VI) reagents to catalytic systems (e.g., TEMPO/NaOCl). acs.org - Utilize O₂ or air as the terminal oxidant for a greener process. google.com |

Precursor Design and Derivatization Approaches for Cyclohexanone Scaffolds

The versatility of the cyclohexanone core allows for its construction from various precursors and subsequent derivatization to access a wide range of analogues. beilstein-journals.orgnih.gov The design of these precursors is fundamental to an efficient and targeted synthesis.

The butoxyethoxy group, [CH₃(CH₂)₃OCH₂CH₂OCH₂-], can be introduced onto a pre-formed cyclohexanone ring system, typically through the etherification of a hydroxyl group. A common and effective method is the Williamson ether synthesis.

This strategy would involve:

Starting Material: A protected 4-hydroxycyclohexanone, such as 4-hydroxycyclohexanone ethylene (B1197577) ketal, derived from 1,4-cyclohexanedione monoethylene acetal. mdpi.com The protection of the ketone is crucial to prevent side reactions, such as enolate formation, under the basic conditions of the ether synthesis.

Reagents: The hydroxyl group of the protected cyclohexanol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide. This nucleophile then displaces a leaving group from a butoxyethoxy electrophile, such as 2-(2-butoxyethoxy)ethyl bromide or tosylate. The required alcohol precursor, 2-(2-butoxyethoxy)ethanol (B94605), is produced industrially by the ethoxylation of butanol. wikipedia.org

Deprotection: Following the successful ether linkage formation, the ketone is deprotected, typically via acidic hydrolysis, to yield the final product, this compound.

When the cyclohexanone ring contains one or more stereocenters, controlling the stereochemistry of subsequent reactions is a significant challenge and a critical aspect of modern organic synthesis. nih.govchempedia.info For a molecule like this compound, the substituent at the C4 position can exist in either an axial or equatorial conformation, which influences the reactivity of the ketone.

Key considerations for stereoselectivity include:

Nucleophilic Addition to the Carbonyl: The reduction of the ketone to a cyclohexanol, or the addition of an organometallic reagent, can lead to two diastereomeric products. The stereochemical outcome is dictated by the trajectory of the nucleophilic attack. According to the Felkin-Anh and Cieplak models, attack generally occurs to minimize steric hindrance and torsional strain. For instance, reduction with small hydride donors (e.g., NaBH₄) often favors axial attack to produce an equatorial alcohol, whereas bulkier reducing agents (e.g., L-Selectride) favor equatorial attack to yield an axial alcohol.

Enolate Alkylation: Alkylation of the enolate derived from a 4-substituted cyclohexanone can generate new stereocenters at the α-positions (C2 and C6). The stereochemical outcome depends on whether the kinetic or thermodynamic enolate is formed and the direction from which the electrophile approaches the planar enolate, which is influenced by the steric bulk of the existing C4 substituent. youtube.com

Asymmetric Catalysis: Chiral catalysts, including enzymes or metal-ligand complexes, can be employed to achieve high enantioselectivity. mdpi.com For example, the asymmetric transfer hydrogenation of a cyclohexenone precursor using a chiral ruthenium catalyst can produce optically active 4-hydroxycyclohexanone derivatives, which serve as valuable chiral building blocks. mdpi.com

The following table demonstrates the influence of reducing agents on the stereochemical outcome of the reduction of a substituted cyclohexanone.

| Substrate | Reagent | Major Product (Stereochemistry) | Minor Product (Stereochemistry) | Reference Principle |

| 4-tert-Butylcyclohexanone | NaBH₄, EtOH | trans-4-tert-Butylcyclohexanol (Equatorial OH) | cis-4-tert-Butylcyclohexanol (Axial OH) | Axial attack favored |

| 4-tert-Butylcyclohexanone | L-Selectride®, THF | cis-4-tert-Butylcyclohexanol (Axial OH) | trans-4-tert-Butylcyclohexanol (Equatorial OH) | Equatorial attack favored (steric bulk) |

| 2-Methylcyclohexanone | LiAlH₄ | trans-2-Methylcyclohexanol | cis-2-Methylcyclohexanol | Steric approach control |

Novel Synthetic Strategies for Ether- and Ketone-Containing Complex Molecule Construction

Recent advances in synthetic methodology offer new and powerful tools for constructing complex molecules that contain both ether and ketone functionalities. These strategies often provide milder reaction conditions, improved efficiency, and access to novel chemical space.

Photoredox Catalysis: Light-driven photocatalysis has emerged as a powerful method for C-C bond formation under mild conditions. nih.gov Tandem carbene and photoredox-catalyzed processes have been developed for the synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition, offering a convergent route to complex cyclic ketones. nih.gov

C-H Activation/Functionalization: Directing group-assisted C-H activation has revolutionized the synthesis of complex molecules by allowing for the precise functionalization of otherwise inert C-H bonds. sciencedaily.com While challenging, recent progress has enabled the application of this logic to ketone and ester substrates, streamlining the production of functionalized derivatives by avoiding the need for pre-functionalized starting materials. sciencedaily.com

Modern Etherification Methods: Beyond the classical Williamson synthesis, new methods for ether formation are continuously being developed. Reductive etherification, which combines an alcohol with a ketone or aldehyde in the presence of a Lewis acid and a silane (B1218182) reductant, provides a direct route to ethers from carbonyl compounds. youtube.com Such methods expand the toolkit for creating complex ether linkages under potentially milder conditions.

Organocatalysis: The use of small organic molecules as catalysts has provided powerful, metal-free alternatives for many transformations. Organocatalysts have been successfully employed in the pseudo-three-component synthesis of highly substituted cyclohexanones from simple precursors like aldehydes and β-keto amides, often proceeding with high diastereoselectivity. chemistryresearches.ir

These evolving strategies hold promise for more efficient, selective, and sustainable syntheses of complex targets like this compound and its analogues in the future.

Exploration of Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering versatile pathways to complex molecules. wiley.com The application of these methods to the synthesis of substituted cyclohexanones allows for the introduction of a wide array of functional groups.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis due to its mild conditions and broad functional group tolerance. acs.org For the synthesis of analogues of this compound, a strategy could involve the coupling of a boronic acid derivative with a suitably functionalized cyclohexenone. For instance, 2-iodo-2-cyclohexen-1-one can be coupled with 4-methoxyphenylboronic acid to yield 2-(4-methoxyphenyl)-2-cyclohexen-1-one. orgsyn.org This highlights a potential route where a cyclohexenone scaffold is coupled with a side-chain-containing boronic acid. The choice of catalyst is crucial; while palladium complexes like PdCl2(dppf) are effective, heterogeneous catalysts such as palladium on carbon (Pd/C) are often preferred in large-scale applications to minimize metal contamination of the product. acs.org

In the pursuit of more sustainable and cost-effective methods, iron-catalyzed cross-coupling reactions have emerged as a viable alternative to those using precious metals. nih.gov Iron, being abundant and having low toxicity, is an attractive catalyst for industrial applications. nih.gov These reactions can be employed for the formation of C-C bonds in the synthesis of pharmaceutical intermediates and other complex organic molecules. nih.gov

A general representation of a Suzuki-Miyaura coupling applicable to the synthesis of cyclohexanone analogues is depicted below:

Scheme 1: Generalized Suzuki-Miyaura Coupling for Cyclohexenone Functionalization

The following table summarizes key aspects of different palladium catalysts used in Suzuki-Miyaura reactions for synthesizing biaryl compounds, which is analogous to the formation of substituted cyclohexanones. acs.org

| Catalyst System | Reactants | Key Features & Outcomes |

| PdCl2(dppf) | Bromoquinoline and a boronic acid | High yield but significant palladium and iron contamination in the product. acs.org |

| Pd/C (heterogeneous) | Boronic acid and aryl bromide | Facilitates easier product purification and is a more sustainable choice for large-scale synthesis. acs.org |

| Type 58 Pd/C (eggshell) | 2-Pyridinecarboxylic acid derivative and an aryl bromide | Demonstrated higher efficiency compared to catalysts where palladium is distributed in pores, due to surface-localized metal. acs.org |

Utility of Organozinc Chemistry in Cyclic Compound Formation

Organozinc compounds have a long history in organic synthesis, dating back to their discovery by Edward Frankland in 1848. wikipedia.orgyoutube.com They are valued for their moderate reactivity, which allows for excellent functional group tolerance, a feature not always present with more reactive organometallic reagents like Grignard or organolithium reagents. wikipedia.orgsigmaaldrich.com This makes them particularly useful for the synthesis of complex, functionalized cyclic compounds.

Organozinc reagents can be prepared through several methods, including the direct reaction of an organic halide with activated zinc metal or via transmetallation from other organometallic species. sigmaaldrich.comslideshare.net A significant advancement in this area is the use of "Rieke Zinc," a highly reactive form of zinc that can react directly with less reactive organic halides like chlorides and bromides, and is compatible with sensitive functional groups such as esters, nitriles, and ketones. sigmaaldrich.com

In the context of forming cyclic compounds, organozinc reagents participate in a variety of powerful C-C bond-forming reactions. The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organohalide, is a prominent example. sigmaaldrich.comslideshare.net This reaction could be envisioned for attaching the butoxyethoxy side chain to a cyclohexanone precursor. Another key reaction is the Simmons-Smith reaction, which uses an organozinc carbenoid (typically diiodomethane (B129776) and a zinc-copper couple) to form cyclopropane (B1198618) rings from alkenes stereospecifically. youtube.com While not directly forming a cyclohexanone, it demonstrates the utility of organozinc reagents in constructing cyclic systems.

The Barbier reaction is another relevant transformation where an organozinc reagent is generated in situ in the presence of a carbonyl substrate, leading to a nucleophilic addition. wikipedia.org This one-pot process is advantageous and can often be conducted in aqueous media. wikipedia.org

The table below outlines some key reactions involving organozinc reagents that are pertinent to the synthesis of cyclic molecules.

| Reaction | Reagents | Transformation | Relevance to Cyclic Systems |

| Negishi Coupling | Organozinc compound, Organohalide, Pd or Ni catalyst | Forms a new C-C bond. slideshare.net | Can be used to couple side chains to a cyclic core. |

| Simmons-Smith Reaction | Alkene, CH2I2, Zn(Cu) | Converts an alkene to a cyclopropane ring. youtube.com | A method for building strained ring systems. |

| Reformatsky Reaction | α-halo ester, Carbonyl compound, Zinc | Forms a β-hydroxy ester. | A classic method for C-C bond formation. |

| Fukuyama Coupling | Thioester, Organozinc reagent, Pd catalyst | Forms a ketone. slideshare.net | Could be adapted for the synthesis of ketone-containing cyclic structures. |

Advanced Chain Assembly Tactics for Related Polycyclic Systems

The construction of complex cyclic and polycyclic systems often requires sophisticated synthetic strategies that go beyond simple coupling reactions. Advanced tactics focus on the efficient assembly of linear precursors and their subsequent cyclization.

One such advanced strategy involves cyclization/ring expansion (CRE) cascade reactions. acs.org This methodology is designed to construct macrocycles and medium-sized rings, which are notoriously difficult to synthesize via direct end-to-end cyclization due to unfavorable entropic factors. The CRE strategy circumvents this by breaking down a large ring formation into a series of smaller, kinetically favored 5- to 7-membered ring cyclization steps, followed by in situ ring expansion. acs.org This approach generally provides good yields without the need for high-dilution conditions. acs.org

The process begins with a modular assembly of a linear precursor containing strategically placed reactive groups. This precursor is designed to undergo an initial intramolecular cyclization to form a small or medium-sized ring, which then undergoes a cascade of ring expansions to arrive at the final, larger cyclic product. acs.org The versatility of this method has been demonstrated with a wide range of electrophilic components, internal nucleophiles, and terminal nucleophiles. acs.org

While the direct application to a simple substituted cyclohexanone like this compound may not be immediately obvious, the principles of this strategy are highly relevant for the synthesis of more complex, related polycyclic systems that might incorporate a cyclohexanone moiety. For example, a linear precursor containing a butoxyethoxy group and the appropriate functionalities for the cascade could be designed to ultimately form a complex polycyclic ether containing the desired substituted cyclohexane ring.

The following table details the core principles of the CRE cascade strategy.

| Stage | Description | Key Advantages |

| Precursor Assembly | A linear molecule is synthesized with strategically placed electrophilic and nucleophilic groups. | Modular approach allows for easy variation of the final product structure. acs.org |

| Initial Cyclization | The precursor undergoes an intramolecular reaction to form a kinetically favored 5- to 7-membered ring. | Avoids the high activation barrier of direct large-ring formation. acs.org |

| Ring Expansion Cascade | A series of subsequent intramolecular reactions lead to the expansion of the initial ring to the desired macrocyclic or medium-sized ring product. | High efficiency and yields without requiring high-dilution conditions. acs.org |

Chemical Reactivity and Transformation Studies of 4 2 Butoxyethoxy Cyclohexan 1 One

Mechanistic Investigations of Nucleophilic and Electrophilic Reactions on the Cyclohexanone (B45756) Ring

The cyclohexanone core of the molecule is the primary site for reactivity. The carbonyl group (C=O) is polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. ncert.nic.in This polarity makes the carbonyl carbon a prime target for nucleophilic attack. ncert.nic.in Aldehydes and ketones undergo nucleophilic addition reactions where a nucleophile attacks the electrophilic carbon, changing its hybridization from sp² to sp³ and forming a tetrahedral intermediate. ncert.nic.in The reactivity of the ketone is influenced by both steric and electronic factors. ncert.nic.in

Furthermore, the presence of the electron-withdrawing carbonyl group renders the α-hydrogens (hydrogens on the carbons adjacent to the C=O group) acidic, allowing for the formation of enolates which can then act as nucleophiles. ncert.nic.in

Analysis of Michael Addition Reactions on Cyclohexenone Analogues

While 4-(2-Butoxyethoxy)cyclohexan-1-one itself is a saturated ketone, its corresponding α,β-unsaturated analogue, 4-(2-Butoxyethoxy)cyclohex-2-en-1-one, would be an excellent Michael acceptor. The Michael reaction, a type of conjugate addition, involves the addition of a nucleophile (a Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com This 1,4-addition is a widely used method for forming carbon-carbon bonds. wikipedia.org

The mechanism proceeds in three main steps:

Enolate Formation: A base removes an acidic proton from the Michael donor to form a nucleophilic enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the unsaturated ketone. masterorganicchemistry.com

Protonation: The resulting enolate intermediate is protonated to yield the final 1,5-dicarbonyl compound or a related structure. masterorganicchemistry.com

Various nucleophiles can participate in Michael additions, including enolates, amines, and organocuprates (Gilman reagents). masterorganicchemistry.com In the context of cyclohexenone analogues, organocatalysis has emerged as a powerful tool for achieving asymmetric Michael additions. For instance, chiral primary amines can catalyze the reaction between cycloketones and nitroalkenes, proceeding through an enamine intermediate to yield products with high diastereoselectivity and enantioselectivity. mdpi.comnih.gov

Table 1: Examples of Catalytic Asymmetric Michael Additions on Cyclohexenone Systems This table presents data from analogous systems to illustrate the principles of Michael additions.

| Michael Acceptor | Michael Donor | Catalyst/Conditions | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) | Yield |

| Cyclohexenone | Nitromethane | (R,R)-DPEN-thiourea, 4-nitrophenol, H₂O | 9/1 | 95% (syn) | 92% |

| 3-Methyl-cyclohexenone | trans-β-Nitrostyrene | Chiral primary amine, 2-fluorobenzoic acid, Toluene, 40°C | --- | 70% | 85% |

| Cyclopentenone | Diethyl malonate | NaOEt, EtOH | --- | --- | High |

Data compiled from studies on analogous systems for illustrative purposes. mdpi.comnih.gov

Exploration of Isomerization Pathways in Substituted Cyclohexanones

Isomerization in substituted cyclohexanones like this compound primarily involves the interconversion of cis and trans diastereomers. The substituent at the 4-position can exist in either an axial or an equatorial orientation relative to the plane of the cyclohexane (B81311) ring. The trans isomer, with the bulky butoxyethoxy group in the more stable equatorial position to minimize steric strain, is generally the thermodynamically favored product.

Recent studies on other 4-substituted cyclohexanones have shown that dynamic isomerization processes can be achieved. For example, a single transaminase enzyme has been used to convert a cis/trans mixture of 4-substituted cyclohexane-1-amines into the thermodynamically more stable trans diastereomer. nih.gov This process operates through a diastereomer-selective cis-deamination, effectively enriching the trans isomer. nih.gov While this specific example involves an amine, the principle of leveraging thermodynamic preference to drive isomerization is broadly applicable.

Thermal isomerization is another pathway, particularly relevant for systems that can be interconverted via a mechanism like enolization, although cis-trans isomerization at the C4 position would require more significant bond-breaking and-forming events or a ring-opening/closing mechanism. The rate of such isomerizations can be significantly influenced by factors like solvent polarity. longdom.org

Reactivity of the Ether Linkage: Cleavage and Functional Group Interconversions

Ethers are generally unreactive functional groups, which is why they are often used as solvents in chemical reactions. openstax.org However, the carbon-oxygen bond of the ether linkage in this compound can be cleaved under specific, harsh conditions, typically involving strong acids. openstax.orgwikipedia.org

The most common method for ether cleavage is treatment with strong hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.org The reaction proceeds via a nucleophilic substitution mechanism. The first step is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). youtube.com

The subsequent step depends on the nature of the alkyl groups attached to the ether oxygen:

Sₙ2 Mechanism: If the alkyl groups are primary or secondary, the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom, displacing the alcohol. For this compound, cleavage could potentially occur at two positions on the ether chain. Attack at the butyl group would yield 4-(2-hydroxyethoxy)cyclohexan-1-one and 1-bromobutane. Attack at the ethoxy group is also possible.

Sₙ1 Mechanism: If one of the alkyl groups is tertiary, benzylic, or allylic, it can form a stable carbocation. In this case, the protonated ether dissociates in an Sₙ1 fashion, and the resulting carbocation is then captured by the halide nucleophile. libretexts.org This pathway is not directly applicable to the primary and secondary carbons in the butoxyethoxy chain.

Table 2: Reagents and Conditions for Ether Cleavage This table summarizes general conditions for ether cleavage based on established chemical principles.

| Reagent | Mechanism | Typical Products from R-O-R' | Notes |

| HBr (conc. aq) | Sₙ2/Sₙ1 | R-Br + R'-OH | If excess HBr is used, the alcohol can be converted to a second molecule of alkyl bromide. libretexts.org |

| HI (conc. aq) | Sₙ2/Sₙ1 | R-I + R'-OH | Generally more reactive than HBr. openstax.org |

| BBr₃ (Boron tribromide) | Lewis acid-assisted cleavage | R-Br + R'-Br (after workup) | A powerful reagent for cleaving ethers, especially aryl methyl ethers. |

| Trimethylsilyl iodide (TMSI) | Silylation followed by nucleophilic attack | R-OTMS + R'-I | Provides a milder alternative to strong acids. |

Data compiled from general organic chemistry principles. openstax.orglibretexts.orgorganic-chemistry.org

Derivatization Strategies for Structural Modification and Functionalization

The presence of two distinct functional groups allows for selective derivatization of either the carbonyl group or the ether chain, enabling the synthesis of a diverse range of new compounds.

Selective Modification of the Carbonyl Group

The carbonyl group of the cyclohexanone ring is a versatile handle for a wide array of chemical transformations. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.

Reduction: The ketone can be reduced to a secondary alcohol, 4-(2-Butoxyethoxy)cyclohexan-1-ol, using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used. The stereochemical outcome (axial vs. equatorial alcohol) can be influenced by the choice of reagent and reaction conditions.

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), to the carbonyl carbon creates a new carbon-carbon bond and, after acidic workup, yields a tertiary alcohol. nih.gov

Wittig Reaction: The Wittig reaction converts the ketone into an alkene. It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), replacing the C=O double bond with a C=C double bond to form an alkylidene-cyclohexane derivative.

Reductive Amination: The ketone can be converted into an amine through reductive amination. This involves the initial formation of an imine or enamine by reaction with ammonia (B1221849) or a primary/secondary amine, followed by in-situ reduction (e.g., with sodium cyanoborohydride, NaBH₃CN) to yield the corresponding amine. nih.gov

Elaboration of the Butoxyethoxy Chain

Modification of the butoxyethoxy side chain is more challenging due to the general inertness of the ether linkages and the C-H bonds of the alkyl chain. However, specific strategies can be envisioned.

Terminal Oxidation: While difficult, oxidation of the terminal methyl group of the butyl chain to a carboxylic acid or alcohol could potentially be achieved using powerful oxidizing agents or through specific biochemical methods, though this would likely be a low-yielding process with potential for side reactions.

Cleavage and Re-functionalization: As discussed in section 3.2, the ether linkage can be cleaved. The resulting alcohol, 4-(2-hydroxyethoxy)cyclohexan-1-one or 4-hydroxycyclohexan-1-one, could then be re-alkylated or esterified with different functional groups, providing a route to a variety of new ether or ester derivatives. For example, the newly formed hydroxyl group could be used in a Williamson ether synthesis to introduce different alkyl or functionalized chains.

Conjugation Techniques for Cyclohexan-1,2-dione Moieties and Their Analogues

While specific research on the conjugation of 4-(2-butoxyethoxy)cyclohexan-1,2-dione is not extensively documented in publicly available literature, its reactivity can be reliably inferred from the well-established chemical transformations of its parent structure, cyclohexan-1,2-dione, and its analogues. The 1,2-dicarbonyl functionality is a versatile platform for a variety of condensation reactions, leading to the formation of diverse heterocyclic systems. These conjugation techniques are primarily centered around the reaction of the dione (B5365651) with binucleophilic reagents, such as diamines and hydrazines, to construct fused ring systems of significant chemical and pharmaceutical interest.

The presence of the 4-(2-butoxyethoxy) substituent is expected to influence the reactivity of the dione moiety through steric and electronic effects, although it is not anticipated to alter the fundamental course of these classical conjugation reactions.

Condensation with 1,2-Diamines: Synthesis of Pyrazines and Quinoxalines

The general reaction scheme is as follows:

Scheme 1: General reaction of cyclohexan-1,2-dione with a 1,2-diamine to form a tetrahydrophenazine.

The reaction is often carried out in a suitable solvent and can be promoted by various catalysts. For instance, the condensation of 1,2-dicarbonyl compounds with 1,2-diamino compounds can be efficiently catalyzed by molybdophosphovanadates supported on alumina, leading to high yields of quinoxaline (B1680401) derivatives at room temperature. nih.gov

When aromatic 1,2-diamines, such as o-phenylenediamine, are used, the reaction yields quinoxaline derivatives. This is a classical and widely used method for the synthesis of this important class of N-heterocycles. encyclopedia.pub The reaction typically proceeds by a cyclocondensation mechanism. encyclopedia.pub Various catalysts, including iodine, zinc triflate, and nickel-based systems, have been employed to facilitate this transformation under mild conditions. encyclopedia.puborganic-chemistry.org

The synthesis of pyrazines can also be achieved through a dehydrogenative coupling of α-amino carbonyls or α-diketones with vicinal diamines. nih.gov Manganese pincer complexes have been reported as effective catalysts for such dehydrogenative coupling routes, forming pyrazine (B50134) and quinoxaline derivatives with the liberation of water and hydrogen gas as the only byproducts. nih.gov

Table 1: Examples of Quinoxaline Synthesis from 1,2-Diketones and o-Phenylenediamines

| 1,2-Diketone | o-Phenylenediamine Derivative | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzil | o-Phenylenediamine | CuH₂PMo₁₁VO₄₀/Al₂O₃, Toluene, RT | 2,3-Diphenylquinoxaline | 98 | nih.gov |

| Benzil | 4,5-Dimethyl-1,2-phenylenediamine | CuH₂PMo₁₁VO₄₀/Al₂O₃, Toluene, RT | 6,7-Dimethyl-2,3-diphenylquinoxaline | 96 | nih.gov |

| Benzil | 4-Nitro-1,2-phenylenediamine | CuH₂PMo₁₁VO₄₀/Al₂O₃, Toluene, RT | 6-Nitro-2,3-diphenylquinoxaline | 92 | nih.gov |

| Cyclohexan-1,2-dione | o-Phenylenediamine | I₂, DMSO, RT, 12h | 1,2,3,4-Tetrahydrophenazine | 85-90 | encyclopedia.pub |

Condensation with Hydrazines and Hydrazine (B178648) Derivatives

The reaction of cyclohexan-1,2-dione with hydrazine and its derivatives, such as phenylhydrazine (B124118), provides a pathway to various nitrogen-containing heterocyclic structures. The initial step is the formation of a hydrazone at one of the carbonyl groups. libretexts.org Depending on the reaction conditions and the structure of the hydrazine derivative, the intermediate can undergo further cyclization.

For instance, the reaction of a 1,2-diketone with hydrazine hydrate (B1144303) can lead to the formation of a pyridazine (B1198779) ring system. The reaction proceeds through the formation of a monohydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic six-membered ring. stackexchange.com

Scheme 2: General reaction of cyclohexan-1,2-dione with hydrazine to form a hexahydropyridazine.

The reaction of cyclohexan-1,2-dione with substituted hydrazines, such as (4-chlorophenyl)hydrazine, has been used to synthesize precursors for carbazole (B46965) derivatives. The resulting cyclohexane-1,2-dione mono(4-chlorophenyl)hydrazone can be isolated as a stable solid. chemicalbook.com

Furthermore, the reaction of cyclohexan-1,3-dione derivatives with hydrazine hydrate or phenylhydrazine has been shown to produce 4-hydrazono-4,5,6,7-tetrahydro-2H-indazole derivatives. nih.govresearchgate.net While this involves a 1,3-dione, it highlights the general reactivity of cyclic ketones with hydrazines to form fused heterocyclic systems.

Mechanochemical methods have also been successfully employed for the synthesis of hydrazones from the coupling of hydrazines with various aldehydes, suggesting that solvent-free and efficient conditions could potentially be applied to the conjugation of diones like 4-(2-butoxyethoxy)cyclohexan-1,2-dione. nih.gov

Table 2: Synthesis of Hydrazone and Related Heterocycles from Cyclohexanedione Analogues

| Dione/Analogue | Hydrazine Derivative | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexan-1,2-dione | 4-Chloroaniline (to form diazonium salt), then 2-(hydroxymethylene)cyclohexanone | 1) HCl, NaNO₂, 0°C; 2) NaOAc, Methanol/Water, 0°C | Cyclohexane-1,2-dione (4-chlorophenyl)hydrazone | 49 | chemicalbook.com |

| 2-(Furan-2-ylmethylene)cyclohexane-1,3-dione | Hydrazine hydrate | Ethanol, reflux | 2-(Furan-2-yl)-4-hydrazono-4,5,6,7-tetrahydro-2H-indazole | Not Specified | nih.govresearchgate.net |

| 2-(Thiophen-2-ylmethylene)cyclohexane-1,3-dione | Phenylhydrazine | Ethanol, reflux | 2-(Thiophen-2-yl)-4-(2-phenylhydrazono)-4,5,6,7-tetrahydro-2H-indazole | Not Specified | nih.govresearchgate.net |

Advanced Spectroscopic and Analytical Characterization in Research of 4 2 Butoxyethoxy Cyclohexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(2-Butoxyethoxy)cyclohexan-1-one would provide information on the number of different types of protons and their neighboring environments.

Expected Chemical Shifts (δ) in ppm:

Butyl group: The terminal methyl group (CH₃) would appear as a triplet around 0.9 ppm. The subsequent methylene (B1212753) groups (-CH₂-) would show signals between 1.3 and 1.6 ppm. The methylene group attached to the ether oxygen (-O-CH₂-) would be shifted downfield to approximately 3.4-3.6 ppm.

Ethoxyethoxy group: The two methylene groups of the ethoxy linker (-O-CH₂-CH₂-O-) would likely appear as distinct signals in the range of 3.5-3.7 ppm.

Cyclohexanone (B45756) ring: The protons on the carbons adjacent to the carbonyl group (C2 and C6) would be expected in the region of 2.2-2.5 ppm. The proton at the C4 position, being attached to the carbon bearing the ether linkage, would be shifted downfield to around 3.5-3.8 ppm. The remaining methylene protons on the ring (C3 and C5) would likely appear between 1.5 and 2.1 ppm.

Coupling Analysis: Spin-spin coupling would reveal the connectivity of the protons. For instance, the methyl triplet of the butyl group would indicate two adjacent protons, and the complex multiplets of the cyclohexanone ring protons would help in assigning their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a single peak for each unique carbon atom in the molecule. oregonstate.edu

Expected Chemical Shifts (δ) in ppm:

Carbonyl Carbon (C=O): The most downfield signal, characteristic of a ketone, would be expected in the range of 208-215 ppm. libretexts.orglibretexts.org

Carbons bonded to Oxygen: The carbons of the butoxy and ethoxyethoxy groups attached to oxygen atoms (-C-O) would resonate in the region of 60-80 ppm. oregonstate.edulibretexts.org

Cyclohexanone Ring Carbons: The carbons adjacent to the carbonyl (C2 and C6) would appear around 40-50 ppm. The C4 carbon, bonded to the ether oxygen, would be in the 70-80 ppm range. The C3 and C5 carbons would be expected at approximately 30-40 ppm. spectrabase.com

Butyl Group Carbons: The methyl carbon would be the most upfield signal, around 14 ppm, with the other methylene carbons appearing between 19 and 32 ppm. wisc.edu

Interactive Data Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C1) | - | ~210 |

| CH₂ (C2, C6) | ~2.2 - 2.5 (m) | ~45 |

| CH₂ (C3, C5) | ~1.5 - 2.1 (m) | ~35 |

| CH (C4) | ~3.5 - 3.8 (m) | ~75 |

| -O-CH₂- (ethoxy) | ~3.5 - 3.7 (t) | ~70 |

| -CH₂-O- (ethoxy) | ~3.5 - 3.7 (t) | ~68 |

| -O-CH₂- (butoxy) | ~3.4 - 3.6 (t) | ~71 |

| -CH₂- (butoxy) | ~1.5 - 1.6 (m) | ~32 |

| -CH₂- (butoxy) | ~1.3 - 1.4 (m) | ~19 |

| -CH₃ (butoxy) | ~0.9 (t) | ~14 |

Note: (s) = singlet, (d) = doublet, (t) = triplet, (q) = quartet, (m) = multiplet. These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of this compound, two-dimensional (2D) NMR experiments are indispensable. science.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. youtube.comsdsu.edu For example, cross-peaks would be observed between the protons on adjacent carbons in the butyl chain and the cyclohexanone ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.eduyoutube.com Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, greatly simplifying the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.eduyoutube.com This is crucial for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the different fragments of the molecule, such as connecting the butoxyethoxy side chain to the C4 position of the cyclohexanone ring.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. youtube.com

For this compound, the FT-IR spectrum would be expected to show the following characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band in the region of 1710-1720 cm⁻¹ is characteristic of a saturated cyclic ketone.

C-O-C Stretch: Strong absorptions corresponding to the ether linkages would be expected in the fingerprint region, typically around 1100-1150 cm⁻¹. nist.govspectrabase.com

C-H Stretch: Absorptions for the sp³ C-H bonds of the alkyl chains and the cyclohexanone ring would appear in the range of 2850-3000 cm⁻¹.

C-H Bend: Bending vibrations for the CH₂ and CH₃ groups would be observed in the 1350-1470 cm⁻¹ region.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1715 | Strong, Sharp |

| C-O-C (Ether) | ~1120 | Strong |

| C-H (sp³) | 2850-3000 | Medium to Strong |

| C-H (Bending) | 1350-1470 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of moderately polar molecules like this compound. rsc.orgrsc.org

Molecular Ion Peak: The expected molecular formula for this compound is C₁₂H₂₂O₃. The calculated molecular weight is 214.30 g/mol . In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 215.31. Adducts with sodium [M+Na]⁺ at m/z 237.29 or potassium [M+K]⁺ at m/z 253.28 might also be observed. nih.gov

Fragmentation Analysis: By inducing fragmentation (MS/MS), characteristic losses would be expected. nih.gov For example, the loss of the butoxy group (C₄H₉O) or the entire butoxyethoxy side chain would lead to specific fragment ions that help to confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixtures

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for the analysis of individual components within a mixture. researchgate.netnih.gov

Separation and Identification: In a synthetic reaction mixture or an environmental sample, GC would first separate this compound from other components based on its volatility and interaction with the GC column. phytojournal.comphcogj.com

Mass Spectrum: Upon elution from the GC column, the compound would enter the mass spectrometer, where it would be ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum would provide a unique fragmentation pattern, serving as a "fingerprint" for the compound. Key fragments would likely arise from the cleavage of the ether linkages and the fragmentation of the cyclohexanone ring. This fragmentation pattern could be compared to a library of known spectra for identification purposes. researchgate.net

Chromatographic Separation Methodologies for Purity and Isolation

Chromatographic methods are central to the purification and analysis of this compound. The choice between different chromatographic techniques is dictated by the physicochemical properties of the analyte, such as its volatility, polarity, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. researchgate.net For a compound such as this compound, which possesses a relatively high boiling point and a polar ketone functional group, HPLC is a particularly suitable method for purity assessment and quantification. The versatility of HPLC allows for the use of various stationary and mobile phases to optimize the separation of the target compound from any starting materials, byproducts, or degradation products.

Research on structurally similar cyclohexanone derivatives often employs reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.netmdpi.com For instance, the analysis of other functionalized cyclohexanones has been successfully achieved using C18 columns. mdpi.com The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid to improve peak shape and resolution. mdpi.com Detection is commonly performed using an ultraviolet (UV) detector, as the ketone chromophore in the cyclohexanone ring allows for absorption in the UV region.

Table 1: Illustrative HPLC Parameters for Analysis of Cyclohexanone Derivatives

| Parameter | Condition | Reference |

| Column | C18, 5 µm, 4.6 x 250 mm | mdpi.com |

| Mobile Phase | Acetonitrile and water with 0.1% TFA | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detection | UV at 254 nm | mdpi.com |

| Temperature | 25 °C | mdpi.com |

This table presents typical starting conditions for the HPLC analysis of cyclohexanone derivatives, which could be adapted for this compound.

The development of a robust HPLC method for this compound would involve a systematic study of different solvent gradients, flow rates, and column temperatures to achieve optimal separation efficiency.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. amecj.comnih.gov While this compound itself may have limited volatility, GC is an excellent tool for the analysis of volatile starting materials, residual solvents, or potential volatile byproducts from its synthesis. For instance, the presence of unreacted 2-butoxyethanol (B58217), a potential precursor, could be monitored using GC. nih.govrestek.com

The selection of the GC column is critical and is based on the polarity of the analytes. A mid-polarity column is often a good starting point for the analysis of compounds with ether and ketone functionalities. The use of a flame ionization detector (FID) is common for organic compounds, offering high sensitivity and a wide linear range. amecj.comnih.gov For structural confirmation and identification of unknown impurities, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the definitive method. nih.govspectrabase.com

Table 2: Representative GC Conditions for Analysis of Related Volatile Compounds

| Parameter | Condition | Reference |

| Column | Capillary, e.g., FFAP or DB-35MS | nih.govorgsyn.org |

| Carrier Gas | Helium or Nitrogen | nih.gov |

| Injector Temp. | 250 °C | - |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.govnih.gov |

| Oven Program | Initial temp. 60 °C, ramp at 20 °C/min to 280 °C | orgsyn.org |

This table outlines general GC parameters that could be used for the analysis of volatile components related to the synthesis of this compound.

In the context of this compound research, GC analysis would be crucial for ensuring the purity of the final product by confirming the absence of volatile contaminants.

Computational and Theoretical Chemistry of 4 2 Butoxyethoxy Cyclohexan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(2-butoxyethoxy)cyclohexan-1-one at the atomic level. These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's electronic structure and the three-dimensional arrangement of its atoms.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and, consequently, the conformational preferences of molecules. For this compound, DFT studies are crucial for determining the most stable arrangements of its cyclohexanone (B45756) ring and the flexible butoxyethoxy side chain.

The cyclohexanone ring primarily adopts a chair conformation. The key question is the preference of the bulky 4-(2-butoxyethoxy) substituent for either the axial or equatorial position. Due to steric hindrance, substituents on a cyclohexane (B81311) ring generally favor the equatorial position to minimize 1,3-diaxial interactions. pressbooks.publibretexts.org In the case of this compound, the large side chain would experience significant steric strain with the axial hydrogens at the C2 and C6 positions if it were in the axial position. Therefore, the equatorial conformation is predicted to be substantially more stable.

DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can quantify this energy difference. researchgate.netresearchgate.netinpressco.comnih.gov The calculations would involve geometry optimization of both the axial and equatorial conformers to find their minimum energy structures. The difference in the resulting electronic energies gives the conformational energy preference. For a large alkoxy group, this energy difference is expected to be significant, heavily favoring the equatorial conformer. pressbooks.pubmasterorganicchemistry.com

Furthermore, the butoxyethoxy side chain itself has multiple rotatable bonds, leading to a variety of possible conformations. DFT calculations can explore the potential energy surface of the side chain's dihedral angles to identify low-energy conformers. This involves a series of constrained optimizations where specific dihedral angles are fixed, and the rest of the molecule is allowed to relax. The results would likely show a preference for staggered conformations along the C-C and C-O bonds of the side chain to minimize torsional strain.

Illustrative Data Table: Calculated Conformational Energies

| Conformer | Relative Energy (kcal/mol) (B3LYP/6-31G*) | Key Dihedral Angles (°) |

|---|---|---|

| Equatorial | 0.00 | O-C4-C-O: ~180 (anti) |

| Axial | ~4-5 | O-C4-C-O: ~60 (gauche) |

Note: This data is illustrative and represents typical values for 4-substituted cyclohexanones.

Ab Initio Methods in Predicting Spectroscopic Parameters

Ab initio methods, which are based on first principles without the use of empirical parameters, are highly valuable for predicting spectroscopic properties. These predictions can then be compared with experimental spectra to validate the computational model and provide a more detailed interpretation of the experimental data.

For this compound, ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), can be used to predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts.

The calculated vibrational frequencies correspond to the different modes of vibration of the molecule, such as the C=O stretch of the ketone, the C-O-C stretches of the ether linkages, and the various C-H bending and stretching modes. By analyzing these modes, a theoretical infrared spectrum can be generated. Comparison with an experimental spectrum would help in assigning the observed absorption bands to specific molecular motions.

Similarly, ab initio calculations can predict the 1H and 13C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted chemical shifts are highly sensitive to the electronic environment of each atom and can therefore be used to confirm the proposed conformational preferences. For example, the chemical shift of the proton at C4 would be expected to differ significantly between the axial and equatorial conformers.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value (Ab Initio) | Experimental Value |

|---|---|---|

| C=O Vibrational Frequency (cm-1) | ~1720-1740 | ~1715 |

| 13C Chemical Shift (C=O, ppm) | ~208-212 | ~210 |

| 1H Chemical Shift (H at C4, ppm) | ~3.5 (axial H in equatorial conformer) | ~3.4-3.6 |

Note: This data is illustrative and represents typical values for similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time at a given temperature. nih.govacs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions.

For this compound, an MD simulation would typically place the molecule in a solvent box (e.g., water or a non-polar solvent) to mimic solution conditions. The simulation would reveal the flexibility of the cyclohexanone ring and, more importantly, the conformational dynamics of the long butoxyethoxy side chain. rero.chmdpi.com The simulation would likely show the ring undergoing rapid chair-to-chair interconversions, although the equilibrium would heavily favor the conformer with the equatorial substituent.

The butoxyethoxy side chain would be observed to be highly flexible, exploring a wide range of conformations through the rotation of its single bonds. nih.gov Analysis of the trajectory from the MD simulation can provide information on the probability of finding the side chain in different orientations and the timescale of these conformational changes.

MD simulations are also invaluable for studying intermolecular interactions. By simulating multiple molecules of this compound together, one can observe how they interact with each other and with the solvent. The polar ketone group and the ether linkages are expected to be sites for hydrogen bonding with protic solvents or dipole-dipole interactions with other polar molecules. The butyl group and the cyclohexane ring, being non-polar, would engage in van der Waals interactions. These simulations can help in understanding the solvation properties and the aggregation behavior of the compound.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. academie-sciences.fr By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. Transition state theory allows for the calculation of reaction rates from the properties of the transition state.

A common reaction involving cyclohexanones is nucleophilic addition to the carbonyl carbon. researchgate.netacs.org For this compound, a representative reaction would be the addition of a hydride nucleophile (e.g., from NaBH4). Computational studies can model the approach of the nucleophile to the carbonyl carbon from both the axial and equatorial faces. academie-sciences.fr

These calculations would involve locating the transition state structures for both pathways. The geometry of the transition state would reveal the extent of bond formation between the nucleophile and the carbonyl carbon and the degree of pyramidalization of the carbonyl group. The energy of the transition state relative to the reactants gives the activation energy of the reaction.

For cyclohexanones, the stereochemical outcome of the reaction (i.e., whether the product alcohol has the hydroxyl group in an axial or equatorial position) is determined by the relative energies of the axial and equatorial attack transition states. Generally, small nucleophiles favor axial attack, leading to an equatorial alcohol, due to electronic factors that stabilize the transition state. researchgate.net Larger nucleophiles tend to favor equatorial attack to avoid steric hindrance. Computational studies can quantify these effects and predict the stereoselectivity of the reaction.

Illustrative Data Table: Calculated Activation Energies for Hydride Addition

| Attack Trajectory | Relative Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| Axial Attack | Lower | Equatorial Alcohol |

| Equatorial Attack | Higher | Axial Alcohol |

Note: This data is illustrative and represents general trends for nucleophilic addition to cyclohexanones.

Structure-Reactivity Relationship Predictions using Computational Models

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the reactivity or biological activity of a compound based on its structural and electronic properties. iosrjournals.orgnih.govnih.gov These models establish a mathematical relationship between calculated molecular descriptors and an observed activity.

For this compound, a QSAR model could be used to predict its reactivity in a particular class of reactions or its potential as, for example, a skin sensitizer, a property often associated with reactive carbonyl compounds. nih.govtandfonline.com

The first step in building a QSAR model is to calculate a wide range of molecular descriptors for the compound. These can include electronic descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), partial atomic charges, and the dipole moment. Steric descriptors, such as molecular volume and surface area, would also be important.

These descriptors for this compound would then be input into a pre-existing, validated QSAR model for a specific endpoint. For instance, the reactivity of the carbonyl group in a Michael addition reaction is related to the LUMO energy; a lower LUMO energy generally corresponds to a more electrophilic carbonyl and thus higher reactivity. By comparing the calculated descriptors for this compound with those of a series of compounds with known reactivities, a prediction can be made. These predictive models are valuable for screening new compounds and prioritizing them for experimental testing.

Illustrative Data Table: Key Molecular Descriptors for QSAR Modeling

| Descriptor | Illustrative Calculated Value | Predicted Implication |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Relates to ionization potential and susceptibility to oxidation |

| LUMO Energy | ~ +1.5 eV | Relates to electron affinity and susceptibility to nucleophilic attack |

| Dipole Moment | ~ 2.5 D | Indicates overall polarity, influencing solubility and intermolecular forces |

| Molecular Volume | ~ 220 Å3 | Relates to steric effects and how the molecule fits into an active site |

Note: This data is illustrative and represents typical values for a molecule of this size and composition.

Environmental Chemical Fate and Degradation Pathways of 4 2 Butoxyethoxy Cyclohexan 1 One Analogues

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves non-biological processes such as hydrolysis, photolysis, and oxidation, which can transform chemical compounds in the environment.

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. Ether linkages, such as the one present in the glycol ether moiety, are generally resistant to hydrolysis under typical environmental pH and temperature conditions unless catalyzed. The cleavage of ether bonds usually requires strong acids and heat or specific catalytic processes. researchgate.netacs.org Photocatalytic hydrolysis of certain ether types, such as diaryl ethers, has been demonstrated using catalysts and light, a process in which water serves as the oxygen source for the reaction. nih.govuci.edu

Photolysis, or degradation by light, is a more significant abiotic pathway for analogues of 4-(2-butoxyethoxy)cyclohexan-1-one.

Cyclohexanone (B45756): The photochemistry of cyclohexanone involves the absorption of light, particularly in the UV range relevant to tropospheric conditions, which excites the molecule to a higher energy state. uci.edu This excitation, typically an n→π* transition of the carbonyl group, can lead to ring-opening and the formation of various photoproducts on a picosecond timescale. uci.edu Research has identified products such as 5-hexenal (B1605083), cyclopentane, and carbon monoxide. nih.gov The primary atmospheric loss for some cyclic carbonyl compounds is estimated to be photolysis, with lifetimes potentially in the order of hours. researchgate.net

Glycol Ethers: Glycol ethers are known to be degraded by abiotic pathways, including atmospheric photo-oxidation. wikipedia.org While direct photolysis kinetics are not extensively detailed, their breakdown is an acknowledged environmental fate process.

Table 1: Summary of Abiotic Degradation Pathways for Analogue Structures

| Compound Type | Hydrolysis | Photolysis |

|---|---|---|

| Cyclohexanones | Generally insignificant under normal environmental conditions. | Significant pathway; leads to ring-opening and formation of products like 5-hexenal and cyclopentane. uci.edunih.gov |

| Glycol Ethers | Generally stable; ether linkage is resistant to uncatalyzed hydrolysis. researchgate.netacs.org | Considered a relevant degradation pathway, primarily through photo-oxidation. wikipedia.org |

Oxidation in the environment is often mediated by highly reactive species such as hydroxyl radicals (•OH), which are formed photochemically in the atmosphere and aquatic systems.

Cyclohexane (B81311) Derivatives: The oxidation of cyclohexane is a well-studied process that serves as a proxy for the reactivity of the cyclohexyl ring. In industrial processes, cyclohexane is oxidized to a mixture of cyclohexanol (B46403) and cyclohexanone, often referred to as "KA oil". chemcess.com This oxidation can proceed via a cyclohexyl hydroperoxide intermediate. chemcess.comresearchgate.net Further oxidation of cyclohexanone can lead to ring-cleavage products. For instance, the oxidation of cyclohexanone and cyclohexanol can yield dicarboxylic acids like adipic acid, succinic acid, and glutaric acid, as well as other compounds like levulinic acid and 6-hydroxyhexanoic acid. uci.edu The liquid-phase oxidation of 2-hydroxycyclohexanone, a potential intermediate, has also been studied, highlighting the complexity of oxidation mechanisms involving multiple functional groups. epa.gov

Biotransformation and Biodegradation Studies of Related Cyclohexanone and Glycol Ether Compounds

Microbial activity is a primary driver for the degradation of many organic compounds in soil and water.

The microbial breakdown of cyclohexane and its derivatives has been documented in various bacteria.

Aerobic Degradation: Under aerobic conditions, the degradation of cyclohexane often starts with its activation by a monooxygenase enzyme to form cyclohexanol, which is then oxidized to cyclohexanone. uci.edu A key subsequent step is the insertion of an oxygen atom into the cyclohexanone ring by a cyclohexanone monooxygenase (CHMO), a Baeyer-Villiger monooxygenase, to form ε-caprolactone. chemcess.com This lactone is then hydrolyzed to 6-hydroxycaproic acid, which is further oxidized to adipic acid. Adipic acid can then enter central metabolic cycles like the TCA cycle. chemcess.com Several bacterial genera, including Nocardia, Acinetobacter, and Pseudomonas, are known to utilize this pathway. wikipedia.orgnih.gov

Anaerobic Degradation: Under anaerobic conditions, such as in contaminated marine sediments, different pathways exist. For example, sulfate-reducing bacteria can activate cyclohexane by adding it to fumarate, forming cyclohexylsuccinate as an initial intermediate. uci.edu

The biotransformation of glycol ethers has been studied in various microorganisms. The structure of 2-(2-butoxyethoxy)ethanol (B94605) (DEGBE) is analogous to the side chain of the title compound.

Bacterial Degradation: Bacteria capable of degrading glycol ethers, such as Pseudomonas sp. and Xanthobacter autotrophicus, have been isolated from soil and activated sludge. nih.gov For simpler glycol ethers like 2-butoxyethanol (B58217) (EGBE), degradation is initiated by the oxidation of the terminal alcohol group to form the corresponding carboxylic acid, 2-butoxyacetic acid (2-BAA). This is followed by the cleavage of the ether bond. A mixed culture of different bacterial strains can sometimes achieve better degradation rates than single strains. nih.gov

Identifying the intermediate products of microbial degradation is crucial for elucidating the complete breakdown pathway.

From Cyclohexanone: As described in the aerobic pathway, key intermediates include cyclohexanol, ε-caprolactone, 6-hydroxycaproic acid, and adipic acid. chemcess.com In some pathways, 4-hydroxybenzoic acid has been identified as an intermediate when the cyclohexane ring is first aromatized before cleavage. wikipedia.org

From Glycol Ethers: For ethylene (B1197577) glycol monoalkyl ethers, the primary metabolites are the corresponding alkoxyacetic acids. nih.gov For example, the degradation of 2-butoxyethanol produces 2-butoxyacetic acid (2-BAA). Subsequent ether cleavage yields the corresponding alcohol (n-butanol in the case of 2-BE) and glyoxylate.

Table 2: Microbial Degradation Intermediates of Analogue Compounds

| Parent Compound Class | Key Metabolic Pathway | Identified Intermediates | References |

|---|---|---|---|

| Cyclohexanone | Aerobic Baeyer-Villiger Oxidation | Cyclohexanol, ε-Caprolactone, 6-Hydroxycaproic acid, Adipic acid | uci.educhemcess.com |

| Glycol Ethers (e.g., 2-Butoxyethanol) | Aerobic Oxidation & Ether Cleavage | 2-Butoxyacetic acid, n-Butanol, Glyoxylic acid | nih.gov |

| Cyclohexane Carboxylic Acid | Aerobic Aromatization | 4-Ketocyclohexanecarboxylic acid, p-Hydroxybenzoic acid | wikipedia.org |

Environmental Persistence and Mobility Assessment for Related Chemical Structures

Environmental Persistence

Persistence is defined by a substance's resistance to degradation through biological and abiotic processes.

Biodegradation: The presence of both a ketone and an ether linkage in this compound suggests that its degradation will involve pathways common to both classes of compounds. Glycol ethers are generally considered to be readily biodegradable. nih.govsantos.com For instance, diethylene glycol monobutyl ether (DEGBE), a close analogue to the side-chain, demonstrates high biodegradability, with approximately 85% degradation in 28 days in standard tests (OECD 301C). santos.com Another study showed 99% degradation in just 8 days. santos.com Bacteria such as Pseudomonas sp. and Xanthobacter autotrophicus have been shown to assimilate and degrade various ethylene glycol ethers, including those with butyl groups. nih.gov The metabolic pathway for these ethers can involve the oxidation of the terminal alcohol group to form acids like ethoxyacetic acid and ethoxyglycoxyacetic acid. nih.gov

The cyclohexanone ring is also susceptible to microbial degradation. epa.gov Specific genes responsible for cyclohexanone oxidation have been identified in environmental bacteria, indicating that microorganisms have evolved pathways to utilize this cyclic ketone as a carbon source. nih.gov Therefore, it is anticipated that this compound would be readily biodegradable, with microbial action likely targeting both the ether side-chain and the cyclic ketone ring structure.

Abiotic Degradation: In the atmosphere, the dominant degradation pathway for organic compounds is typically through reaction with photochemically-produced hydroxyl radicals. coleparmer.comca.gov For DEGBE, the estimated atmospheric half-life for this reaction is approximately 10 hours. coleparmer.com Similarly, the atmospheric half-life for vapor-phase cyclohexane is estimated at 45 hours. epa.gov Given these values, it is likely that any volatilized this compound would be degraded relatively quickly in the atmosphere. The important environmental fate processes for cyclohexanone in water include biodegradation, photolysis, and volatilization. taylorfrancis.com

The combination of ready biodegradability and relatively rapid atmospheric photo-oxidation suggests that analogues of this compound are not persistent in the environment. nih.gov

Data on Environmental Persistence of Analogues

| Compound/Class | Degradation Process | Half-life/Degradation Rate | Finding |

| Diethylene glycol monobutyl ether (DEGBE) | Aerobic Biodegradation (OECD 301C) | ~85% in 28 days santos.com | Readily biodegradable. santos.com |

| Diethylene glycol monobutyl ether (DEGBE) | Aerobic Biodegradation (Zahn-Wellens) | 99% in 8 days santos.com | Readily biodegradable. santos.com |

| Diethylene glycol monobutyl ether (DEGBE) | Atmospheric Photo-oxidation | Estimated half-life: ~10 hours coleparmer.com | Degraded in the atmosphere by reaction with hydroxyl radicals. coleparmer.com |

| Cyclohexane | Atmospheric Photo-oxidation | Estimated half-life: 45 hours epa.gov | Degraded in the atmosphere by reaction with hydroxyl radicals. epa.gov |

| Cyclohexanone | General | Readily biodegradable. epa.gov | |

| Ethylene Glycol Ethers | Atmospheric Photo-oxidation | Half-life range: 0.6 - 0.9 days ca.gov | Dominant atmospheric loss process is reaction with hydroxyl radicals. ca.gov |

| Ethylene Glycol Ethers | General | Generally not persistent in the environment. nih.govresearchgate.net |

Environmental Mobility

Mobility refers to the movement of a chemical through environmental compartments and is largely governed by its partitioning behavior, particularly its sorption to soil and sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. ecetoc.orgchemsafetypro.com

Mobility in Soil: Compounds with low Koc values tend to have low adsorption to soil organic matter and are therefore more mobile, with a higher potential to leach into groundwater. chemsafetypro.com Cyclohexanone has a predicted mean Koc value of 10, which classifies it as having very high mobility in soil. taylorfrancis.com DEGBE also exhibits characteristics of a highly mobile substance, with estimated Koc values of 4.4 and 10 L/kg. santos.com These low values indicate a low tendency to bind to soil or sediment. santos.com Given that both the cyclic ketone and the ether side-chain structures are associated with high mobility, it is expected that this compound would also be highly mobile in soil and have a low potential for sorption. The high water solubility of many glycol ethers further supports the potential for mobility in aqueous environments. wikipedia.org

Data on Environmental Mobility of Analogues

| Compound/Class | Parameter | Value | Implication |

| Cyclohexanone | Soil Organic Carbon Partition Coefficient (Koc) | Predicted mean: 10 L/kg taylorfrancis.com | Very high mobility in soil. taylorfrancis.com |

| Diethylene glycol monobutyl ether (DEGBE) | Soil Organic Carbon Partition Coefficient (Koc) | Estimated: 4.4 - 10 L/kg santos.com | Highly mobile; low tendency to bind to soil. santos.comcoleparmer.com |

| Cyclohexane | Soil Organic Carbon Partition Coefficient (Koc) | Estimated: 160 L/kg epa.gov | Moderate mobility in soil. epa.gov |

| Diethylene glycol monobutyl ether (DEGBE) | Henry's Law Constant | Estimated: 1.3 x 10⁻⁸ atm-m³/mole coleparmer.com | Not expected to volatilize from water surfaces. coleparmer.com |

| Cyclohexanone | General | Volatilization is an important fate process. taylorfrancis.com |

Q & A

What are the key considerations for designing a synthesis protocol for 4-(2-Butoxyethoxy)cyclohexan-1-one?

Answer:

A robust synthesis protocol should prioritize:

- Substituent Compatibility : The 2-butoxyethoxy group requires ether bond formation. Consider nucleophilic substitution (e.g., Williamson ether synthesis) or coupling reactions between a cyclohexanone precursor and a butoxyethoxy-containing reagent.

- Reaction Conditions : Optimize temperature, solvent polarity (e.g., THF or DMF), and catalysts (e.g., phase-transfer catalysts for biphasic systems).

- Purification : Use column chromatography or recrystallization to isolate the product from byproducts (e.g., unreacted cyclohexanone derivatives).

- Characterization : Validate intermediates with TLC and final product purity via NMR and HRMS .

How can researchers resolve discrepancies in reported yields for this compound synthesis?

Answer:

Yield inconsistencies often arise from:

- Reagent Purity : Trace moisture or impurities in starting materials (e.g., cyclohexanone derivatives) can inhibit reactions. Use freshly distilled reagents.